molecular formula C14H26N2O B071079 N-(tert-butyl)decahydroisoquinoline-3-carboxamide CAS No. 168899-60-3

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Cat. No. B071079
CAS RN: 168899-60-3
M. Wt: 238.37 g/mol
InChI Key: UPZBXVBPICTBDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives can be achieved through alkylation reactions using agents such as 2-iodoethanol, allyl bromide, or bromoacetaldehyde dimethylacetal, followed by conversion to the corresponding aldehyde through reaction with BBr3 in CH2Cl2 (Casper & Hitchcock, 2007). This process underscores the versatility and reactivity of the carboxamide group in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives is characterized by its robustness to enable further functionalization. The synthesis and characterization processes often involve NMR and FTIR spectroscopy techniques to confirm structural integrity and identify potential sites for further chemical modification (Gholivand et al., 2009).

Chemical Reactions and Properties

Chemical modifications of N-(tert-butyl)decahydroisoquinoline-3-carboxamide derivatives include reactions that enable the preparation of various medicinally relevant structures. For instance, the three-component reaction involving quinolines, isoquinolines, and styrenes, facilitated by tert-butyl nitrite, demonstrates the compound's reactivity and the ability to form fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

Scientific Research Applications

  • HIV Protease Inhibitors : It's a crucial structural component in various HIV protease inhibitors. Derivatives of this carboxamide were prepared for medical purposes through alkylation with different agents, showing its versatility in drug development (Casper & Hitchcock, 2007).

  • Cystic Fibrosis Treatment : It's related to compounds like ivacaftor, a drug approved by the FDA for treating cystic fibrosis. The quinolinone-3-carboxamide structure was key in developing potent, selective, and pharmacokinetically favorable treatments (Hadida et al., 2014).

  • Saquinavir Synthesis : In synthesizing Saquinavir, an HIV protease inhibitor, this compound was used as an intermediate. It showcases the compound's role in creating complex therapeutic molecules (Xinlin, 2007).

  • Nelfinavir Synthesis : It was used as an intermediate in the environmentally friendly synthesis of nelfinavir, an antiretroviral medication used to treat HIV/AIDS. This illustrates the compound's utility in producing more sustainable pharmaceutical processes (Yan et al., 2008).

  • 3-Arylsulfonylquinoline Synthesis : It's related to the synthesis of 3-arylsulfonylquinoline derivatives, which are important as pharmaceutical drugs. A method involving tert-butyl hydroperoxide was used to form these compounds, showing the compound's application in creating other medically relevant structures (Zhang et al., 2016).

  • Antimalarial Drug Development : N-tert-butyl isoquine, a close relative, was developed as a 4-aminoquinoline antimalarial drug candidate, demonstrating the role of such structures in combating diseases like malaria (O’Neill et al., 2009).

  • Modulation of Ethoxyquin Genotoxicity : Studies have used derivatives to modulate the genotoxicity of ethoxyquin, an antioxidant used mainly as a food preservative, illustrating potential roles in food safety and toxicology (Skolimowski et al., 2010).

Safety and Hazards

The safety data sheet for “N-(tert-butyl)decahydroisoquinoline-3-carboxamide” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid release into the environment .

Mechanism of Action

Target of Action

It is known to be an intermediate in the production of hiv protease inhibitors . HIV protease is a type of enzyme that cleaves protein precursors to produce functional proteins essential for the replication of the HIV virus. Therefore, inhibiting this enzyme is a key strategy in the treatment of HIV/AIDS.

properties

IUPAC Name

N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBXVBPICTBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869858
Record name N-tert-Butyldecahydroisoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-(tert-butyl)decahydroisoquinoline-3-carboxamide in pharmaceutical chemistry?

A1: N-(tert-butyl)decahydroisoquinoline-3-carboxamide is not a pharmaceutical itself but serves as a crucial building block in synthesizing HIV protease inhibitors like nelfinavir [, ]. These inhibitors work by targeting the HIV protease enzyme, essential for viral replication. By inhibiting this enzyme, they disrupt the HIV life cycle and prevent the virus from multiplying.

Q2: Can you describe the synthetic route for incorporating N-(tert-butyl)decahydroisoquinoline-3-carboxamide into nelfinavir?

A2: In the synthesis of nelfinavir, N-(tert-butyl)decahydroisoquinoline-3-carboxamide is reacted with a specifically prepared epoxide intermediate, benzyl (R)-1-((S)-oxiran-yl)-2-(phenylthio) ethyl carbamate []. This reaction, facilitated by refluxing in methanol, forms a key intermediate incorporating the core structure of N-(tert-butyl)decahydroisoquinoline-3-carboxamide into the developing nelfinavir molecule. Following this step, further modifications are carried out, including the removal of protecting groups and the addition of a specific carboxylic acid derivative, ultimately yielding the final nelfinavir molecule [].

Q3: What analytical techniques were employed to characterize N-(tert-butyl)decahydroisoquinoline-3-carboxamide and confirm its incorporation into nelfinavir?

A3: Researchers used a combination of techniques to characterize N-(tert-butyl)decahydroisoquinoline-3-carboxamide and confirm its successful incorporation into nelfinavir. Infrared (IR) spectroscopy was used to analyze the vibrations of functional groups within the molecule []. Additionally, mass spectrometry, specifically MALDI-TOF MS, was employed to determine the molecular ion and quasi-molecular ion peaks, further confirming the compound's identity []. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, HMBC, HSQC, and DQF-COSY, provided detailed information about the compound's structure and connectivity []. By analyzing the NMR data, researchers could confidently assign the different hydrogen and carbon atoms within the molecule, confirming its structure.

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